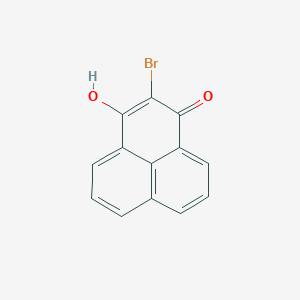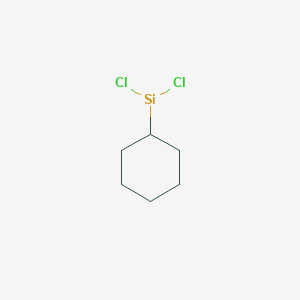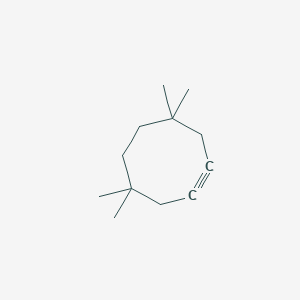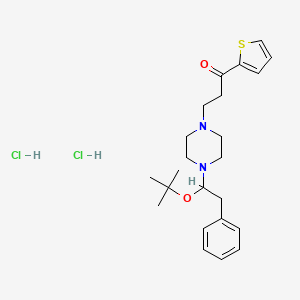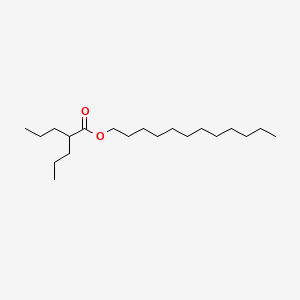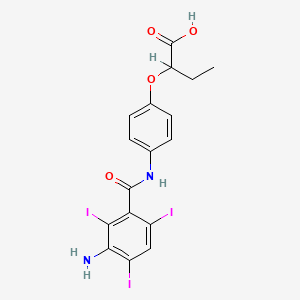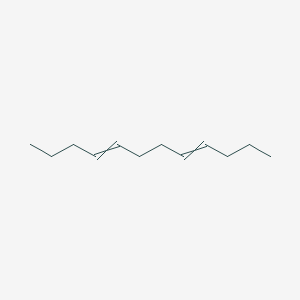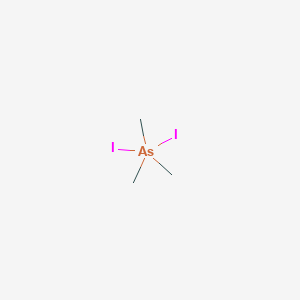
Arsorane, diiodotrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsorane, diiodotrimethyl- is an organoarsenic compound characterized by the presence of two iodine atoms and three methyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arsorane, diiodotrimethyl- typically involves the reaction of trimethylarsine with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(CH3)3As+I2→(CH3)3AsI2
Industrial Production Methods: Industrial production of Arsorane, diiodotrimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: Arsorane, diiodotrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of arsenic oxides or arsenates.
Reduction: Formation of arsines or lower oxidation state arsenic compounds.
Substitution: Formation of halogenated arsoranes or functionalized derivatives.
Scientific Research Applications
Arsorane, diiodotrimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Arsorane, diiodotrimethyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. The pathways involved include disruption of cellular processes and induction of oxidative stress.
Comparison with Similar Compounds
Trimethylarsine: Similar structure but lacks iodine atoms.
Diiodotriphenylarsine: Contains phenyl groups instead of methyl groups.
Arsenic triiodide: Contains three iodine atoms but no methyl groups.
Uniqueness: Arsorane, diiodotrimethyl- is unique due to its specific combination of iodine and methyl groups attached to arsenic. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
17756-08-0 |
|---|---|
Molecular Formula |
C3H9AsI2 |
Molecular Weight |
373.83 g/mol |
IUPAC Name |
diiodo(trimethyl)-λ5-arsane |
InChI |
InChI=1S/C3H9AsI2/c1-4(2,3,5)6/h1-3H3 |
InChI Key |
KFCVUWGJSSIUMH-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)(C)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


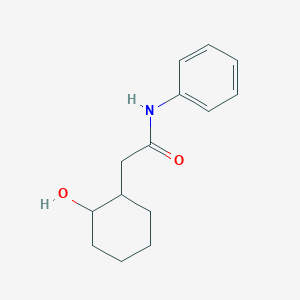
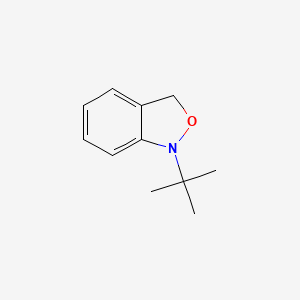
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
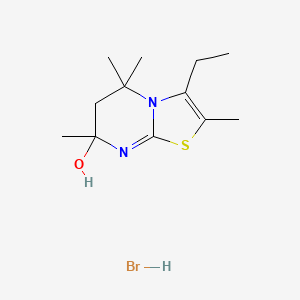
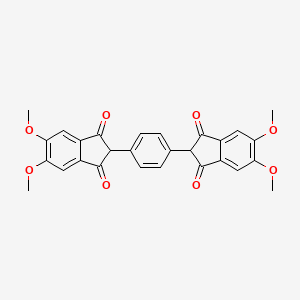
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)

